molecular formula C7H6BrN B176697 2-[(Z)-2-bromoethenyl]pyridine CAS No. 125142-06-5

2-[(Z)-2-bromoethenyl]pyridine

Cat. No.: B176697
CAS No.: 125142-06-5
M. Wt: 184.03 g/mol
InChI Key: LYAQLPATOYFNDD-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-2-Bromoethenyl]pyridine is a valuable halogenated heterocyclic building block in advanced organic synthesis. Its molecular structure, which combines an electron-deficient pyridine ring with a Z-configured vinyl bromide moiety, makes it a versatile precursor for constructing complex molecules through cross-coupling reactions. Researchers utilize this compound in the development of novel pharmaceutical candidates, particularly as a core structure in projects targeting neurological disorders . The compound's utility extends to materials science, where it serves as a key intermediate in the synthesis of specialized polymers and functional materials. Its rigid, planar structure is conducive to the formation of extended π-conjugated systems, which are fundamental in the design of organic electronic materials and metal-organic frameworks. Furthermore, the reactivity of the vinyl bromide group allows for precise functionalization, enabling the creation of molecular probes for chemical biology and medicinal chemistry research. As a scaffold, it facilitates the exploration of structure-activity relationships in drug discovery and the development of new agrochemical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125142-06-5

Molecular Formula

C7H6BrN

Molecular Weight

184.03 g/mol

IUPAC Name

2-[(Z)-2-bromoethenyl]pyridine

InChI

InChI=1S/C7H6BrN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4-

InChI Key

LYAQLPATOYFNDD-PLNGDYQASA-N

SMILES

C1=CC=NC(=C1)C=CBr

Isomeric SMILES

C1=CC=NC(=C1)/C=C\Br

Canonical SMILES

C1=CC=NC(=C1)C=CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Z 2 Bromoethenyl Pyridine

Regio- and Stereoselective Synthesis of the (Z)-Bromoethenyl Moiety

Achieving the desired (Z)-configuration of the bromoethenyl group attached to the pyridine (B92270) ring requires precise control over the reaction conditions and reagent selection. Several modern synthetic strategies can be adapted for this purpose.

Olefin Metathesis Strategies for (Z)-Stereocontrol

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. While typically favoring the thermodynamically more stable (E)-isomer, recent advancements have led to the development of catalysts that exhibit high Z-selectivity. Cross-metathesis between 2-vinylpyridine (B74390) and a suitable bromo-substituted olefin partner in the presence of a Z-selective catalyst, such as certain molybdenum or ruthenium complexes, could provide a direct route to 2-[(Z)-2-bromoethenyl]pyridine. The choice of catalyst and reaction conditions is crucial to suppress the competing E-isomer formation and homodimerization of the starting olefins.

Catalyst TypePotential Olefin PartnerExpected SelectivityReference Analogy
Molybdenum-based Z-selective catalyst(Z)-1,2-dibromoetheneHigh Z-selectivityGeneral principles of Z-selective metathesis
Ruthenium-based Z-selective catalystVinyl bromideModerate to high Z-selectivityGeneral principles of Z-selective metathesis

Wittig and Related Alkenylation Reactions for (Z)-Stereospecificity

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are classic methods for alkene synthesis. The stereochemical outcome of these reactions is highly dependent on the nature of the ylide or phosphonate (B1237965) reagent. Non-stabilized phosphorus ylides generally lead to the formation of (Z)-alkenes with high selectivity. tcichemicals.com

For the synthesis of this compound, a Wittig reaction could be envisioned between 2-pyridinecarboxaldehyde (B72084) and a brominated phosphonium (B103445) ylide, such as bromomethyltriphenylphosphonium bromide. The use of salt-free conditions is often employed to enhance Z-selectivity.

Alternatively, the Still-Gennari modification of the HWE reaction, which utilizes bis(2,2,2-trifluoroethyl)phosphonates, is a powerful method for the synthesis of (Z)-alkenes. enamine.nettcichemicals.com A reaction between 2-pyridinecarboxaldehyde and a brominated Still-Gennari phosphonate could provide the target compound with high Z-selectivity. researchgate.net

Reaction TypeAldehydeYlide/PhosphonateKey Conditions for Z-Selectivity
Wittig Reaction2-PyridinecarboxaldehydeBromomethyltriphenylphosphonium bromideSalt-free conditions, non-stabilizing ylide
Still-Gennari HWE2-PyridinecarboxaldehydeBis(2,2,2-trifluoroethyl)(bromomethyl)phosphonateUse of specific phosphonate, kinetic control

Palladium-Catalyzed Vinylic Bromination Approaches

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are widely used for the formation of vinyl-aryl bonds. orgsyn.org A direct approach would involve the coupling of a pyridine derivative with a brominated vinyl species. For instance, a Heck-type reaction between 2-bromopyridine (B144113) and vinyl bromide could potentially yield the desired product. However, controlling the stereoselectivity in Heck reactions to favor the (Z)-isomer can be challenging, as the reaction often proceeds to the more stable (E)-isomer. researchgate.net

A more controlled approach could involve a Suzuki-Miyaura coupling of 2-bromopyridine with a (Z)-vinyl boronic acid derivative, which would transfer the pre-defined stereochemistry to the product. The synthesis of the required (Z)-vinyl boronic acid would be a key step in this strategy.

Coupling ReactionPyridine SubstrateVinyl PartnerPotential for Stereocontrol
Heck Reaction2-BromopyridineVinyl bromideGenerally low Z-selectivity
Suzuki-Miyaura Coupling2-Bromopyridine(Z)-2-Bromovinylboronic acidHigh, dependent on boronic acid synthesis

Stereocontrolled Hydrobromination of Alkynes

The hydrobromination of an alkyne offers a direct method for the synthesis of a vinyl bromide. To obtain the (Z)-isomer, a syn-addition of HBr across the triple bond of 2-ethynylpyridine (B158538) is required. While simple hydrobromination with HBr often leads to a mixture of isomers or follows Markovnikov's rule, specific reagents and conditions can promote the desired stereochemical outcome.

One potential strategy is the use of a bromoboration reaction followed by protonolysis. nih.gov The syn-addition of a boron-bromide reagent to 2-ethynylpyridine would generate a (Z)-vinylborane intermediate, which upon treatment with an acid, would yield this compound with retention of stereochemistry.

Starting MaterialReagentKey IntermediateExpected Stereochemistry
2-EthynylpyridineB-Bromo-9-BBN(Z)-2-(2-Bromo-1-(9-borabicyclo[3.3.1]nonan-9-yl)ethenyl)pyridineZ
2-EthynylpyridineHBr with radical initiator(E)-2-(2-bromoethenyl)pyridineE (anti-addition)

Functional Group Interconversions Leading to the Pyridine Core

An alternative synthetic approach involves the construction of the (Z)-bromoethenyl moiety first, followed by the formation of the pyridine ring. However, a more common and often more efficient strategy is the post-functionalization of a pre-existing pyridine ring.

Post-Functionalization Techniques for Precursor Pyridine Rings

The direct introduction of a functional group at the C2-position of pyridine is a well-established area of heterocyclic chemistry. researchgate.netnih.govresearchgate.netwikipedia.org This can be achieved through various methods, including lithiation, C-H activation, or by using pre-functionalized pyridines such as 2-halopyridines.

For the synthesis of this compound, a precursor pyridine could be functionalized in a subsequent step. For example, 2-bromopyridine can be converted to 2-lithiopyridine by treatment with butyllithium. uow.edu.au This organolithium species can then react with a suitable electrophile to introduce the desired bromoethenyl group. However, creating a suitable electrophile that would lead to the (Z)-isomer is a significant challenge.

A more plausible approach would be the functionalization of a pyridine N-oxide. The N-oxide activates the C2-position towards nucleophilic attack and can also act as a directing group in transition-metal-catalyzed C-H functionalization reactions. A palladium-catalyzed alkenylation of pyridine N-oxide with a (Z)-bromoalkene derivative could be a viable route, followed by deoxygenation of the N-oxide to afford the final product.

Pyridine PrecursorActivation MethodSubsequent ReactionPotential for Stereocontrol
2-BromopyridineLithium-halogen exchangeReaction with a bromo-vinyl electrophileDifficult to control
Pyridine N-oxideC-H activationPalladium-catalyzed coupling with a (Z)-bromoalkeneDependant on coupling partner

Heterocycle Synthesis Routes Incorporating the Bromoethenyl Unit

The efficient construction of this compound can be approached through several strategic pathways. Two of the most promising methodologies involve the stereoselective functionalization of a pre-formed pyridine ring: the hydrobromination of an alkyne precursor and the Wittig-type olefination of an aldehyde.

Route A: Stereoselective Hydrobromination of 2-Ethynylpyridine

A direct and atom-economical approach to the target compound is the hydrobromination of 2-ethynylpyridine. Research has demonstrated that the reaction of 2-ethynylpyridines with hydrohalic acids can proceed efficiently without specialized metal catalysts. nih.gov The mechanism is facilitated by the pyridine nitrogen, which protonates to form a pyridinium (B92312) salt. This salt formation significantly increases the electrophilicity of the alkyne, enabling a nucleophilic attack by the bromide anion to yield the desired 2-(2-bromoethenyl)pyridine. nih.gov

The key challenge in this route is controlling the stereoselectivity of the HBr addition to favor the (Z)-isomer. The stereochemical outcome of alkyne hydrohalogenation can be influenced by reaction conditions:

Radical Addition: Under conditions that promote a radical mechanism (e.g., in the presence of peroxides or UV light), the anti-Markovnikov addition of HBr to terminal alkynes proceeds via an anti-addition, which would yield the desired (Z)-vinyl bromide.

Electrophilic Addition: In the absence of radical initiators, the reaction typically proceeds through a vinyl cation intermediate, which can lead to a mixture of syn- and anti-addition products, resulting in a mixture of (E) and (Z) isomers. youtube.com

Therefore, careful optimization of reaction conditions, potentially involving radical initiators in non-polar solvents, is crucial for directing the synthesis towards the (Z)-isomer. rsc.orgtue.nl

Route B: Stereoselective Olefination of 2-Pyridinecarboxaldehyde

An alternative and highly reliable strategy for establishing the (Z)-alkene geometry is the Wittig reaction. lumenlearning.com This method involves the reaction of an aldehyde, in this case, 2-pyridinecarboxaldehyde, with a phosphorus ylide. To generate the bromoethenyl unit, a brominated Wittig reagent, such as (bromomethyl)triphenylphosphonium bromide, is required.

The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide. wikipedia.orgorganic-chemistry.org

Non-stabilized Ylides: Ylides bearing alkyl substituents are considered non-stabilized and are highly reactive. They typically react under kinetic control through a cis-oxaphosphetane intermediate, leading predominantly to the (Z)-alkene. total-synthesis.com The use of salt-free conditions and low temperatures further enhances (Z)-selectivity.

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters) are more stable and react under thermodynamic control, yielding the (E)-alkene as the major product. wikipedia.org

For the synthesis of this compound, a non-stabilized brominated ylide would be the reagent of choice to ensure high (Z)-selectivity. A related method, the Horner-Wadsworth-Emmons (HWE) reaction, typically favors (E)-alkenes but can be modified using the Still-Gennari conditions (e.g., using electron-withdrawing phosphonates with KHMDS and 18-crown-6) to provide excellent selectivity for (Z)-alkenes. wikipedia.org

Table 1: Comparison of Synthetic Routes to this compound
ParameterRoute A: HydrobrominationRoute B: Wittig-type Olefination
Starting Materials2-Ethynylpyridine, Hydrogen Bromide2-Pyridinecarboxaldehyde, (Bromomethyl)triphenylphosphonium Bromide, Strong Base
Key TransformationAddition to C≡C triple bondCarbonyl Olefination
StereocontrolCondition-dependent (radical vs. electrophilic pathway); potential for mixtures.High (Z)-selectivity achievable with non-stabilized ylides under kinetic control.
ByproductsMinimal (potentially (E)-isomer)Stoichiometric Triphenylphosphine (B44618) oxide
AdvantagesHigh atom economy, fewer reagents.Predictable and high stereoselectivity.

Principles of Green Chemistry in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. Key areas of focus include the reduction or elimination of hazardous solvents and the development of recyclable catalytic systems. ijarsct.co.in

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of.

Bio-renewable Solvents: For Wittig-type reactions, traditional solvents like THF can be replaced with greener alternatives. Studies on the multigram synthesis of 2-vinylpyridine have successfully utilized 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-renewable solvent with a more favorable environmental profile. tandfonline.comtandfonline.com This precedent suggests that 2-MeTHF could be a viable medium for the olefination route to this compound.

Solvent-Free and Microwave-Assisted Reactions: The development of solvent-free reaction conditions is a primary goal of green chemistry. academie-sciences.fr For pyridine derivatives, microwave-assisted synthesis has been shown to reduce reaction times and improve yields, often in the absence of a solvent. nih.gov Exploring the hydrobromination or Wittig reaction under microwave irradiation or mechanochemical (ball-milling) conditions could lead to more sustainable protocols. ijarsct.co.in Supercritical carbon dioxide (scCO₂) has also been used as a green medium for polymerizations involving vinylpyridine, highlighting another potential avenue for solvent replacement. researchgate.net

Table 2: Green Solvent Strategies for Synthesis
StrategyApplicability to Route A (Hydrobromination)Applicability to Route B (Wittig Olefination)Potential Benefits
Use of Bio-renewable Solvents (e.g., 2-MeTHF)Potentially applicable with gaseous HBr.High; demonstrated for similar vinylpyridine syntheses. tandfonline.comtandfonline.comReduced toxicity, derived from renewable feedstock.
Microwave-Assisted SynthesisFeasible; could accelerate reaction and improve selectivity.Feasible; could reduce reaction times and thermal decomposition.Energy efficiency, faster reactions. nih.gov
Solvent-Free (Neat) ConditionsPossible using gaseous HBr with the liquid alkyne.Challenging due to solid reagents, but potentially achievable with mechanochemistry. ijarsct.co.inEliminates solvent waste, simplifies purification.

Minimizing waste is a cornerstone of green chemistry. This involves not only using catalytic rather than stoichiometric reagents but also ensuring that these catalysts can be recovered and reused.

Managing Wittig Byproducts: The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide, a byproduct that can complicate purification and represents significant waste. A major goal in green chemistry is the development of a catalytic Wittig reaction, where the phosphine (B1218219) oxide is reduced back to the phosphine in situ. While still a developing field, this approach would dramatically improve the atom economy of the process.

Supported Reagents and Catalysts: A more immediate strategy is the use of polymer-supported reagents. For the Wittig reaction, a polymer-supported triphenylphosphine could be used to generate the ylide. After the reaction, the polymer-bound phosphine oxide can be removed by simple filtration and potentially regenerated in a separate step. Similarly, the strong base required for ylide formation can be a supported catalyst, simplifying workup. Poly(4-vinylpyridine) itself has been used as a support for various catalysts, demonstrating its stability and utility as a recyclable platform. academie-sciences.frresearchgate.netrsc.org These supported systems offer simplified product isolation and the potential for catalyst recycling, reducing both waste and cost. researchgate.net

Considerations for Academic Scale-Up and Process Optimization in this compound Synthesis

Transitioning a synthetic procedure from a small laboratory scale to a larger, academic scale-up (e.g., gram to multigram quantities) requires careful process optimization to ensure safety, efficiency, and reproducibility. researchgate.net

Process Safety and Heat Management: Both proposed routes involve potentially exothermic steps. The formation of the pyridinium salt in the hydrobromination route and the ylide generation and olefination in the Wittig route can release significant heat. On a larger scale, efficient stirring and external cooling are necessary to maintain temperature control and prevent side reactions or thermal runaway.

Purification Strategy: A critical aspect of scale-up is moving away from chromatographic purification, which is time-consuming and uses large volumes of solvent. For the hydrobromination route, optimization could lead to a product of sufficient purity after a simple aqueous workup and extraction, as demonstrated in scalable hydrobromination of other olefins. rsc.orgtue.nl For the Wittig route, the main impurity is triphenylphosphine oxide. Optimizing reaction conditions to facilitate its removal by crystallization or precipitation is a key goal. The development of chromatography-free syntheses for related compounds like 2-vinylpyridine serves as a valuable template for this approach. tandfonline.comtandfonline.com

Reagent Addition and Stoichiometry: On a larger scale, the rate of reagent addition becomes more critical. Slow, controlled addition of HBr or the base for the Wittig reaction can help manage exotherms and improve selectivity. Precise control of stoichiometry is also essential to maximize yield and minimize unreacted starting materials, which would complicate purification.

Table 3: Key Parameters for Process Optimization and Scale-Up
ParameterRoute A: HydrobrominationRoute B: Wittig-type Olefination
Temperature Control Crucial during HBr addition to control exotherm and selectivity.Essential during base addition (ylide formation) and reaction to ensure (Z)-selectivity.
Concentration Higher concentrations may increase reaction rate but require better heat management.Affects reaction kinetics and solubility of reagents and byproducts.
Purification Method Target: Extraction and/or distillation. Avoid chromatography.Target: Crystallization or precipitation to remove triphenylphosphine oxide.
Waste Management Neutralization of excess acid.Separation and disposal/recycling of triphenylphosphine oxide.
Atom Economy High (addition reaction).Lower due to stoichiometric phosphine oxide byproduct.

Elucidating Reactivity and Chemical Transformations of 2 Z 2 Bromoethenyl Pyridine

Cross-Coupling Reactions Involving the Vinylic Bromide

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 2-[(Z)-2-bromoethenyl]pyridine is a viable substrate for several of these transformations. These reactions typically proceed with retention of the (Z)-stereochemistry of the double bond.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for creating biaryl and vinyl-aryl structures. libretexts.org For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups. The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)2, in the presence of a suitable ligand and a base. libretexts.orgresearchgate.net The choice of ligand, often a phosphine (B1218219), is crucial for achieving high yields and preventing catalyst inhibition, especially when dealing with nitrogen-containing heterocycles like pyridine (B92270). organic-chemistry.org The reaction tolerates a wide range of functional groups on the organoboron reagent, making it a highly versatile method. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl Boronic Acid Catalyst System Base Solvent Yield Reference
Phenylboronic acid Pd(OAc)2 / Ligand K2CO3 Dioxane Moderate to Excellent researchgate.net
2-Methoxyphenylboronic acid Pd/dialkylbiphenylphosphine - - 99% (with 3-amino-2-chloropyridine) organic-chemistry.org
2,6-Dimethylphenylboronic acid Pd/dialkylbiphenylphosphine - - 82% (with 5-amino-2-chloropyridine) organic-chemistry.org

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, leading to the synthesis of conjugated enynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org For this compound, this reaction provides access to a variety of 2-(alkynyl)pyridine derivatives, which are important intermediates in the synthesis of heterocyclic compounds like indoles and quinolines. scirp.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling Reactions

Terminal Alkyne Catalyst System Base Solvent Yield Reference
Phenylacetylene Pd(CF3COO)2 / PPh3 / CuI - DMF High scirp.org
Propargyl alcohol (PPh3)2PdCl2 - [TBP][4EtOV] Good to Excellent beilstein-journals.org
Trimethylsilylacetylene Pd catalyst - - - wikipedia.org

Heck Reactions with Olefinic Substrates

The Heck reaction, another palladium-catalyzed process, couples a vinyl halide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically occurs with trans selectivity. organic-chemistry.org When this compound undergoes a Heck reaction, the stereochemistry of the resulting product can be influenced by the reaction conditions. For instance, a study involving (Z)-3-(2-bromoethenyl)pyridine showed complete inversion of the double bond configuration under certain manganese-catalyzed conditions. organic-chemistry.org The reaction is compatible with a variety of olefinic substrates, including styrenes with both electron-donating and electron-withdrawing groups. nih.gov

Table 3: Examples of Heck-Type Reactions

Olefinic Substrate Catalyst System Base Solvent Stereochemistry Reference
Styrene Tetrakis(triphenylphosphine)palladium(0) Triethylamine - - wikipedia.org
2-Vinyl pyridine Palladium/BINAP-type ligand - - Good yield, high trans/cis selectivity nih.gov
Various Alkenes Pd(L-proline)2 complex - Water (microwave) Excellent yields organic-chemistry.org

Negishi Coupling with Organozinc Reagents

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organic halide with an organozinc compound. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp2, sp3, and sp hybridized carbon atoms. wikipedia.org The organozinc reagents can be generated in situ from the corresponding organic halides. organic-chemistry.org In the context of this compound, the Negishi coupling allows for the introduction of a wide variety of organic groups. wikipedia.orgorganic-chemistry.org The use of specific palladium catalysts, such as those with N-heterocyclic carbene (NHC) ligands, can lead to high yields even with challenging substrates like aryl chlorides. organic-chemistry.org

Table 4: General Conditions for Negishi Coupling

Organozinc Reagent Catalyst System Notes Reference
R'-ZnX' PdLn or NiLn Wide scope for R and R' groups wikipedia.org
2-Heterocyclic organozinc reagents Pd2(dba)3 / X-Phos Mild conditions, high yields with aryl chlorides organic-chemistry.org
Arylzinc reagents Pd-PEPPSI-IPent Can be used for aryl- and heteroarylzinc reagents illinois.edu

Stille Coupling with Organotin Reagents

The Stille coupling reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). wikipedia.org A key advantage of this reaction is the stability of organotin reagents to air and moisture. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, the Stille coupling provides a method to introduce various sp2-hybridized groups, such as vinyl and aryl moieties. wikipedia.org The development of advanced ligands has expanded the scope of the Stille reaction to include less reactive organic halides like aryl chlorides. orgsyn.org

Table 5: General Features of the Stille Coupling Reaction

Organotin Reagent Catalyst Key Features Reference
R3Sn-R' Palladium complex Tolerates a wide variety of functional groups; mild reaction conditions. wikipedia.orgnrochemistry.com
Stannyl tyrosine derivative Palladium catalyst Used in the total synthesis of complex natural products. orgsyn.org

Nucleophilic Substitutions and Additions to the Vinylic Bromide

The electron-withdrawing nature of the pyridine ring can influence the reactivity of the vinylic bromide towards nucleophiles. The pyridine nitrogen can be protonated or coordinated to a Lewis acid, enhancing the electrophilicity of the ethenyl group. acs.org

Theoretical studies on the nucleophilic substitution of vinyl compounds with pyridine as a neutral nucleophile suggest that the reaction can proceed through different mechanistic pathways. nih.govrsc.org In some cases, hydrohalogenation of an ethynylpyridine precursor can lead to the formation of 2-(haloethenyl)pyridines. This process involves the nucleophilic addition of a halide anion to the activated ethynyl (B1212043) group. acs.org The reaction of 2-ethynylpyridine (B158538) with hydrobromic acid smoothly produces 2-(bromoethenyl)pyridine in excellent yield. acs.org

The pyridine ring itself can act as a nucleophile in certain reactions. gcwgandhinagar.com However, direct nucleophilic substitution on the vinylic carbon of this compound is less common than the cross-coupling reactions. The electron-rich nature of the double bond can disfavor direct attack by a nucleophile. Instead, reactions may proceed through an addition-elimination mechanism under specific conditions. masterorganicchemistry.com The presence of the pyridine ring, particularly the nitrogen atom, makes the 2- and 4-positions susceptible to nucleophilic attack, which can lead to substitution reactions on the ring itself rather than at the vinylic bromide. gcwgandhinagar.com

Table 6: Compound Names

Compound Name
This compound
2-(2-bromoethenyl)pyridine
(Z)-3-(2-bromoethenyl)pyridine
2-(haloethenyl)pyridines
2-ethynylpyridine
2-(alkynyl)pyridine
Indoles
Quinolines
Phenylboronic acid
2-Methoxyphenylboronic acid
2,6-Dimethylphenylboronic acid
Pyridine-3-boronic acid
Phenylacetylene
Propargyl alcohol
Trimethylsilylacetylene
Styrene
2-Vinyl pyridine
Pd(OAc)2
Tetrakis(triphenylphosphine)palladium(0)
PdCl2AtaPhos2
Pd(CF3COO)2
PPh3
CuI
(PPh3)2PdCl2
Pd2(dba)3
X-Phos
Pd-PEPPSI-IPent
Pd(dppf)Cl2·DCM
K2CO3
Cs2CO3
Triethylamine
LiCl
Dioxane
Toluene
Water
DMF

Stereospecificity in Nucleophilic Vinylic Substitution (SNV) Pathways

Nucleophilic vinylic substitution (SNV) is a class of substitution reaction where a nucleophile replaces a leaving group on a vinylic carbon. Unlike their sp³-hybridized counterparts (SN2 reactions), SNV reactions are mechanistically diverse and highly dependent on the substrate, nucleophile, leaving group, and reaction conditions. For substrates like this compound, the stereochemical outcome of the substitution is a critical aspect.

Research into related systems suggests that SNV reactions on vinyl halides can proceed with a high degree of stereospecificity. Theoretical and experimental studies have identified two primary concerted bimolecular pathways (SNV2): an in-plane σ* attack leading to inversion of configuration, and an out-of-plane π* attack resulting in retention of configuration. nih.govresearchgate.net In many cases involving vinyl halides, the reaction proceeds via an addition-elimination sequence, which can also lead to specific stereochemical outcomes.

A notable example that sheds light on the potential reactivity of this compound is the manganese-catalyzed cross-coupling of aryl Grignard reagents with alkenyl halides. In a study involving various alkenyl halides, (Z)-3-(2-bromoethenyl)pyridine was observed to undergo complete inversion of its double bond configuration during the coupling reaction, yielding the (E)-stilbene derivative. chemistrysteps.com This stereospecific inversion strongly suggests a mechanism where the stereochemistry is controlled, possibly through a pathway that resembles an SN2-type attack on the sp² carbon, or a trans-addition/trans-elimination sequence on a metal catalyst.

While direct studies on the stereospecificity of SNV reactions for this compound are not extensively documented, the behavior of analogous compounds provides a strong basis for predicting its reactivity. The electron-withdrawing nature of the pyridine ring is expected to activate the vinyl bromide moiety toward nucleophilic attack, a key requirement for these substitution pathways.

Table 1: Stereochemical Outcome in a Related SNV Reaction

Substrate Reagent Catalyst Product Stereochemistry Reference
(Z)-3-(2-bromoethenyl)pyridine Aryl Grignard Manganese Complete inversion to (E)-product chemistrysteps.com

Mechanisms of Addition-Elimination Reactions

The addition-elimination mechanism is a primary pathway for nucleophilic substitution on unsaturated systems, including vinylic halides activated by electron-withdrawing groups. libretexts.orgwikipedia.org For this compound, this two-step process is highly plausible due to the electronic influence of the adjacent pyridine ring.

The mechanism unfolds as follows:

Nucleophilic Addition: A nucleophile attacks the β-carbon of the ethenyl group (the carbon bearing the bromine atom). The electron-withdrawing pyridine ring stabilizes the resulting carbanionic intermediate through resonance and inductive effects. This initial addition step is typically the rate-determining step. libretexts.org

Elimination: The intermediate, often referred to as a Meisenheimer-like complex in aromatic systems, collapses by expelling the leaving group—in this case, the bromide ion—to restore the carbon-carbon double bond. libretexts.org

This pathway is distinct from a concerted SNV2 reaction. Due to the free rotation around the newly formed single bond in the carbanionic intermediate before the elimination of the bromide, the stereochemical outcome can vary. The final stereochemistry (retention, inversion, or a mixture) depends on the lifetime of the intermediate and the relative rates of bond rotation and leaving group expulsion.

The general reactivity of 2-vinylpyridine (B74390) supports the feasibility of the initial addition step. It is well-established that 2-vinylpyridine readily undergoes the addition of various nucleophiles, such as methoxide (B1231860) and cyanide, across its vinylic site. beilstein-journals.org This inherent reactivity sets a precedent for the nucleophilic attack required to initiate an addition-elimination sequence on its bromo-substituted derivative.

C-H Functionalization Reactions on the Pyridine Ring

Directing the functionalization of specific C-H bonds is a powerful strategy in modern organic synthesis. In this compound, the pyridine nitrogen atom can act as an endogenous directing group in transition-metal-catalyzed reactions, while the inherent electronic properties of the ring govern its reactivity towards electrophiles.

Directed C-H Activation Catalyzed by Transition Metals

The nitrogen atom in the pyridine ring is an effective Lewis basic site that can coordinate to a transition metal center. This coordination brings the catalyst into close proximity to the C-H bonds on the pyridine ring or its substituents, enabling regioselective activation.

Numerous studies have demonstrated the utility of the pyridine group in directing C-H functionalization. For instance, palladium and rhodium catalysts are commonly employed for this purpose. scielo.org.mxnih.gov Research on 2-vinylpyridine and 2-arylpyridine derivatives has shown that the metal catalyst, directed by the pyridine nitrogen, can activate C-H bonds at various positions. beilstein-journals.orgrsc.orgresearchgate.netresearchgate.netrsc.orgwikipedia.org

A key example is the palladium-catalyzed (ethoxycarbonyl)difluoromethylthiolation of 2-(α-aryl-vinyl)pyridine derivatives. In this reaction, the pyridine nitrogen directs the palladium catalyst to activate a vinylic C-H bond, leading to functionalization with high Z-selectivity. researchgate.net Similarly, rhodium-phosphine systems have been shown to catalyze the C-H activation of the terminal olefinic proton in 2-vinylpyridine, forming a cyclometalated intermediate. nih.gov These findings suggest that this compound would be a suitable substrate for such transformations, with the nitrogen atom directing the functionalization of the remaining vinylic C-H bond or potentially C-H bonds on the pyridine ring itself.

Table 2: Examples of Directed C-H Activation on 2-Substituted Pyridines

Substrate Type Catalyst System Site of Functionalization Reaction Type Reference
2-(α-Aryl-vinyl)pyridines Palladium(II) Vinylic C-H (Ethoxycarbonyl)difluoromethylthiolation researchgate.net
2-Vinylpyridine Rhodium(I)/Phosphine Terminal Olefinic C-H Cyclometalation nih.gov
2-Arylpyridines Palladium(II) Ortho-C-H of aryl group Trifluoromethylthiolation rsc.org

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is electronically analogous to nitrobenzene, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. rsc.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring.

When EAS does occur, substitution is directed to the C-3 and C-5 positions (meta to the nitrogen), which are the least deactivated positions. rsc.org For this compound, the available positions for substitution are C-3, C-4, and C-5.

A direct and relevant example is the nitration of 2-vinylpyridine to produce 3-nitro-2-vinylpyridine. This reaction demonstrates that despite the deactivating effect of the pyridine nitrogen, electrophilic substitution is achievable. The synthesis typically involves reacting 2-vinylpyridine with a nitrating agent like dinitrogen pentoxide (N₂O₅). beilstein-journals.org This result strongly implies that this compound could undergo similar electrophilic substitutions, predominantly at the C-3 or C-5 positions.

Cycloaddition Reactions Involving the Ethenyl Unit

The ethenyl group of this compound can participate as a 2π-electron component in cycloaddition reactions, most notably in Diels-Alder type reactions. The electronic nature of the dienophile is crucial for the success of these reactions.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where either the diene or the dienophile (or both) contains a heteroatom. mdpi.comnih.gov In this context, the ethenyl moiety of this compound can act as a dienophile, reacting with a 4π-electron diene system to form a six-membered ring.

The reactivity of the vinyl group as a dienophile is enhanced by the electron-withdrawing pyridine ring. This effect lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. Lewis acid catalysis is often employed to further enhance this reactivity. A Lewis acid can coordinate to the pyridine nitrogen, increasing the electron-withdrawing capacity of the ring and thus making the ethenyl group an even better dienophile. researchgate.net

Studies have shown that 2-vinylpyridine and other vinylazaarenes are competent dienophiles in Lewis acid-promoted Diels-Alder reactions with unactivated dienes, leading to cyclohexyl-appended pyridines with high yields and selectivity. researchgate.netacs.org For example, reactions of 2-vinylpyridine with dienes like isoprene (B109036) and 2,3-dimethylbutadiene proceed efficiently in the presence of a Lewis acid. researchgate.net It is therefore highly probable that this compound would participate in hetero-Diels-Alder reactions with suitable dienes (e.g., those containing nitrogen or oxygen atoms), providing access to complex heterocyclic scaffolds.

[3+2] Dipolar Cycloadditions

One of the most powerful methods for the synthesis of the indolizine (B1195054) framework is the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile. nih.govchim.it This strategy is highly modular, allowing for the construction of diverse substituted indolizines, which are privileged structures in medicinal chemistry and materials science. chim.itnih.gov The synthesis of indolizines via 1,3-dipolar cycloaddition is a well-established and versatile method. beilstein-journals.org

The process typically begins with the formation of a pyridinium salt from a pyridine derivative and an alkylating agent bearing an electron-withdrawing group, such as an α-halo ketone or α-halo ester. yok.gov.tr Subsequent treatment with a mild base generates the corresponding pyridinium ylide in situ. This ylide, a stabilized 1,3-dipole, readily undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene or alkyne (the dipolarophile) to furnish the indolizine core. chim.itbeilstein-journals.org

In the context of this compound, the pyridine nitrogen atom can act as a nucleophile to form a pyridinium salt. For instance, reaction with ethyl bromoacetate (B1195939) would yield the corresponding pyridinium bromide salt. Deprotonation of the acidic methylene (B1212753) group by a base, such as triethylamine, would generate the pyridinium ylide. This ylide can then be trapped by a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a one-pot procedure to afford a highly functionalized indolizine, where the 2-[(Z)-2-bromoethenyl] group remains as a substituent at the 5-position. beilstein-journals.orgresearchgate.net This multi-component reaction sequence provides a regioselective route to complex indolizine derivatives. researchgate.net

Table 1: Illustrative [3+2] Dipolar Cycloaddition for Indolizine Synthesis

Pyridine SubstrateReagentsDipolarophileProduct
This compound1. Ethyl bromoacetate 2. TriethylamineDimethyl acetylenedicarboxylate (DMAD)Dimethyl 5-[(Z)-2-bromoethenyl]-indolizine-1,2-dicarboxylate

This table illustrates a potential reaction based on established methodologies for indolizine synthesis. beilstein-journals.orgyok.gov.trresearchgate.net

Radical Reactions and Their Stereochemical Implications

The vinyl bromide functionality in this compound is a key handle for initiating radical reactions. The generation of a vinyl radical through cleavage of the C-Br bond opens pathways to various C-C and C-heteroatom bond formations.

Atom Transfer Radical Addition (ATRA) Protocols

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon bonds by adding a radical species and a transferable atom (typically a halogen) across a π-system. researchgate.net In the case of this compound, the ethenyl moiety can serve as the radical acceptor. Photocatalyzed ATRA reactions, in particular, have been successfully applied to vinylpyridines. zenodo.org

A typical ATRA protocol involving this compound would utilize an alkyl halide as the radical precursor in the presence of a transition metal or organophotocatalyst. For example, a photocatalyzed process could involve the addition of a radical generated from a tertiary alkyl bromide across the double bond of the substrate. The reaction is initiated by the photocatalyst, which, in its excited state, facilitates the formation of the alkyl radical. This radical then adds to the terminal carbon of the bromoethenyl group. The resulting radical intermediate is subsequently trapped by a bromine atom source to yield the addition product. The stereochemical outcome of such additions can be complex, often resulting in a mixture of diastereomers, as the radical intermediate may not be stereochemically rigid. zenodo.org

Table 2: Hypothetical ATRA Reaction with this compound

SubstrateRadical PrecursorCatalystProduct
This compoundtert-Butyl bromidePhotocatalyst (e.g., Ir or Ru complex)2-(1,2-Dibromo-3,3-dimethylbutyl)pyridine

This table presents a hypothetical reaction based on known ATRA principles and reactions with vinylpyridines. zenodo.org

Reductive Radical Cyclizations

Reductive radical cyclizations are a cornerstone of heterocyclic synthesis, enabling the construction of fused ring systems from acyclic precursors. scielo.org.mx This approach has been used to create various polyheterocycles containing pyridine rings. nih.govbeilstein-journals.org For this compound, the generation of a vinyl radical at the C-Br bond can initiate a cyclization event.

The reaction can be initiated by common radical-generating systems, such as tributyltin hydride (n-Bu₃SnH) with azobisisobutyronitrile (AIBN), or through modern photocatalytic methods that enable the reductive cleavage of C-Br bonds. scielo.org.mxacs.org Upon formation, the vinyl radical is a highly reactive intermediate. rsc.org If a suitable radical acceptor is present within the molecule, an intramolecular cyclization can occur. For instance, a radical generated from the C-Br bond of an appropriately N-functionalized 2-[(Z)-2-bromoethenyl]pyridinium salt could cyclize onto an appended aromatic ring. nih.govbeilstein-journals.org

Alternatively, the radical can add intramolecularly to the pyridine ring itself. The intramolecular addition of alkyl radicals to the 2-pyridone system has been reported, demonstrating the feasibility of such cyclizations. scielo.org.mx In the case of this compound, the vinyl radical could potentially add to the C3 or C5 position of the pyridine ring, followed by a rearomatization step to yield a fused bicyclic heteroaromatic system like pyrrolo[1,2-a]pyridine (indolizine). The success and regioselectivity of such a cyclization would be highly dependent on the reaction conditions and the stability of the transition states involved.

Photochemical and Electrocatalytic Transformations

Light and electricity offer green and powerful tools for activating organic molecules, often enabling transformations that are difficult to achieve through conventional thermal methods. The conjugated system and the vinyl halide moiety of this compound make it a suitable candidate for both photochemical and electrocatalytic reactions.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) involves the transfer of an electron from a photoexcited donor to an acceptor (or vice versa), generating radical ions that can drive chemical reactions. acs.orgresearchgate.net The photochemistry of vinylpyridines has been explored, showing that these compounds can act as building blocks in photocatalyzed syntheses. zenodo.org PET processes can initiate polymerization, additions, or redox reactions. acs.orgoup.comacs.org

For this compound, a PET process can be initiated by irradiating a solution of the compound in the presence of a photosensitizer (e.g., a decatungstate salt) and a hydrogen donor (e.g., cyclohexane). zenodo.org The excited photosensitizer can abstract a hydrogen atom from the donor to generate a carbon-centered radical. This radical can then add to the β-position of the vinyl group of the pyridine substrate. The resulting adduct radical is then reduced to complete the catalytic cycle, yielding the corresponding 2-alkylated pyridine derivative. This process avoids the photopolymerization of the vinylpyridine, which can be a competing side reaction. zenodo.org The pyridine moiety itself can also be crucial for enabling PET, as demonstrated in systems where it acts as part of a donor-acceptor photocatalyst to facilitate the reductive cleavage of C-Br bonds. acs.org

Electroreductive Coupling Reactions

Electrochemical methods provide a sustainable alternative to chemical reductants for driving coupling reactions. acs.org The electroreductive coupling of vinyl bromides, in particular, has been developed as an effective strategy for C-C bond formation. beilstein-journals.orgacs.org These reactions are often catalyzed by nickel complexes, which are reduced at the cathode to a low-valent state that can activate the C-Br bond. oup.com

The C-Br bond in this compound can be selectively reduced at a cathode in the presence of a nickel catalyst, such as NiBr₂·bpy. oup.com This process generates a nickel-vinylpyridine intermediate or a vinyl anion. oup.com This reactive species can then undergo several transformations. For example, in a homo-coupling reaction, it would react with another molecule of the starting material to form 1,4-di(pyridin-2-yl)buta-1,3-diene. acs.org

More synthetically useful are cross-coupling reactions. In the presence of a suitable electrophile, the electrogenerated vinyl nucleophile can participate in cross-electrophile coupling reactions. acs.orgresearchgate.net For example, co-electrolysis with alkyl halides or other aryl halides could lead to the formation of substituted stilbene (B7821643) analogues or other complex alkenes. beilstein-journals.org Furthermore, performing the electrolysis under an atmosphere of carbon dioxide can lead to carboxylation, producing the corresponding α,β-unsaturated carboxylic acid. oup.com

Table 3: Potential Electroreductive Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemExpected Product
Homo-couplingNoneNiBr₂ / bpy1,4-di(pyridin-2-yl)buta-1,3-diene
CarboxylationCO₂NiBr₂ / bpy(E)-3-(pyridin-2-yl)acrylic acid
Cross-couplingPhenyl H-phosphinateNiBr₂Phenyl (E)-2-(pyridin-2-yl)vinylphosphinate

This table summarizes potential transformations based on established electroreductive methods for vinyl bromides. acs.orgbeilstein-journals.orgoup.com

Mechanistic Investigations of Reactions Involving 2 Z 2 Bromoethenyl Pyridine

Kinetic Studies and Reaction Order Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining step and the species involved in it. For reactions involving 2-[(Z)-2-bromoethenyl]pyridine, particularly palladium-catalyzed cross-couplings, the reaction rate is typically dependent on the concentrations of the catalyst, the vinyl bromide, and other reagents.

The method of initial rates is a common technique to determine the reaction order with respect to each component. In a study on the palladium(II)-catalyzed oxidative cross-coupling of ethyl thiophen-3-yl acetate (B1210297) with phenylboronic acid, the reaction orders were determined, providing a model for how such an analysis could be applied to reactions with this compound. nih.gov The study found that the reaction rate was dependent on the concentrations of the palladium catalyst, the boronic acid, and the thiophene (B33073) substrate, but had an inverse dependence on the concentration of the silver oxide oxidant. nih.gov

Table 1: Reaction Orders for Pd(II)-Catalyzed Oxidative Cross-Coupling of a Thiophene Derivative nih.gov
ComponentReaction Order
Palladium trifluoroacetate0.97
Phenylboronic acid1.26
Ethyl thiophen-3-yl acetate0.55
Silver(I) oxide-1.27

This data pertains to the reaction between ethyl thiophen-3-yl acetate and phenylboronic acid and serves as an illustrative example of kinetic analysis in related systems.

Isotopic Labeling Experiments (e.g., Deuterium (B1214612), Carbon-13)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms and measuring kinetic isotope effects (KIEs). A KIE, the ratio of reaction rates between a normal and an isotopically substituted reactant (k_light/k_heavy), can reveal whether a specific bond is broken in the rate-determining step. wikipedia.org

In a study of a palladium-catalyzed synthesis of tetrasubstituted allenes from vinyl bromides, a deuterium labeling experiment was conducted. chemrxiv.org The reaction involving a deuterium-labeled vinyl bromide yielded a KIE value of 1.02, indicating that the cleavage of the C-H (or C-D) bond is not involved in the rate-limiting step of the reaction. chemrxiv.org

Mechanistic studies on the palladium-catalyzed C8-selective arylation of quinoline (B57606) N-oxides utilized H/D exchange experiments to probe C-H activation pathways. utrgv.edu When the reaction was conducted in the presence of D₂O in different solvents, the location and extent of deuterium incorporation provided critical information. In acetic acid, H/D exchange was highly regioselective, whereas in DMF, a much slower and non-regioselective exchange was observed, highlighting the solvent's role in directing the C-H activation step. utrgv.edu A similar approach could be used to study C-H functionalization reactions involving this compound.

Table 2: Examples of Kinetic Isotope Effects in Related Catalytic Reactions
Reaction SystemIsotope LabelKIE (kH/kD)ImplicationReference
Pd-catalyzed allene (B1206475) synthesisDeuterated vinyl bromide1.02C-H bond cleavage not rate-limiting. chemrxiv.org
Pd(II)-catalyzed thiophene coupling4-deuterated thiophene0.93Inverse KIE, suggests change in hybridization at labeled position before rate-limiting step. nih.gov
Pd-catalyzed formylationD₂ vs H₂1.1 - 1.2Small KIE, suggests dihydrogen activation involves coordination and bond breaking. nih.govacs.org

Transition State Analysis via Advanced Computational Methods

Density Functional Theory (DFT) calculations have become indispensable for analyzing complex reaction mechanisms. They allow for the characterization of intermediates and transition states, providing detailed energetic profiles of reaction pathways.

For reactions involving vinyl bromides, DFT studies have provided key insights into the initial oxidative addition step. Calculations on the palladium-catalyzed cycloaddition of (Z)-2-bromovinylbenzene showed that the oxidative addition proceeds through a three-membered ring transition state with a calculated energy barrier of 23.3 kcal/mol. nih.gov In a separate study on a model Negishi coupling, DFT computations revealed that Pd-Zn bimetallic interactions have a detrimental effect on the oxidative addition of vinyl bromide but favor the subsequent reductive elimination step. researchgate.net

In a comprehensive study of the palladium-catalyzed arylation of quinoline N-oxides, DFT calculations were used to rationalize the observed C8-regioselectivity. utrgv.edu The study modeled four different mechanistic scenarios, considering the roles of the solvent and ligand. The calculations revealed that in acetic acid, a concerted metalation-deprotonation pathway involving a Pd(OAc)₂(HOAc) complex was energetically favored for C8 activation over C2 activation. This highlights how computational methods can unravel subtle effects that control reaction outcomes. utrgv.edu

Table 3: Calculated Energy Barriers for Key Steps in Related Vinyl Bromide Reactions
Reaction / StepSystemMethodCalculated Barrier (kcal/mol)Reference
Oxidative Addition(Z)-2-bromovinylbenzene + Pd(PPh₃)₂DFT23.3 nih.gov
Intermolecular Alkene InsertionIntermediate from above reactionDFT12.2 nih.gov
Protonation (Rate-Limiting Step)Intermediate from above reactionDFT28.5 nih.gov
Oxidative AdditionCyclopentyl bromide + Pd⁰(PPh₃)₂DFT41.6 d-nb.info
C8 C-H ActivationQuinoline N-oxide + Pd(OAc)₂(HOAc)DFT17.1 utrgv.edu
C2 C-H ActivationQuinoline N-oxide + Pd(OAc)₂(HOAc)DFT18.2 utrgv.edu

The data presented is from studies on analogous systems and illustrates the application of computational analysis.

Spectroscopic Monitoring of Reaction Intermediates (e.g., In Situ NMR, IR)

Direct observation of reaction intermediates provides invaluable evidence for a proposed mechanism. Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry (MS), are powerful tools for monitoring reactions in real-time.

In studies of palladium-catalyzed cross-coupling reactions, ³¹P NMR is particularly useful for tracking the transformation of phosphine-ligated palladium species. For instance, in a study of a desulfinative cross-coupling, the reaction was monitored by ³¹P{¹H} and ¹⁹F{¹H} NMR spectroscopy. acs.org The researchers observed the rapid formation of a Pd(PCy₃)₂(OAc)₂ complex, its decay, and the subsequent appearance of the oxidative addition product, (4–F-C₆H₄)Pd(PCy₃)₂(Br). acs.org

Electrospray ionization mass spectrometry (ESI-MS) is effective for detecting charged intermediates. In the oxidative addition of vinyl triflates to Pd(PPh₃)₄, cationic intermediates of the type [(η¹-vinyl)Pd(PPh₃)₂(DMF)]⁺TfO⁻ were successfully characterized using ESI-MS and NMR spectroscopy. researchgate.net Similarly, the reaction of a neutral phosphine-ligated arylpalladium halide complex with a bromide salt was shown to form anionic arylpalladium complexes, which were characterized by ¹H and ³¹P NMR spectroscopy and shown to be highly reactive intermediates in Heck reactions. nih.gov These examples demonstrate that a combination of spectroscopic techniques could be employed to identify and characterize the transient palladium intermediates formed during reactions of this compound.

Analysis of Solvent Effects and Their Influence on Reaction Pathways

The choice of solvent can dramatically influence the rate, yield, and selectivity of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. whiterose.ac.uk In palladium-catalyzed reactions, the solvent can affect ligand dissociation, the solubility of reagents, and the nature of the catalytically active species.

The role of the solvent is starkly illustrated in the palladium-catalyzed C-H arylation of quinoline N-oxides. utrgv.edu Conducting the reaction in acetic acid resulted in high selectivity for arylation at the C8 position. In contrast, reactions in more conventional solvents like DMF or dioxane typically yield C2-arylated products. DFT calculations supported these findings, showing that acetic acid actively participates in the C-H activation step, lowering the transition state energy for C8-metalation via a concerted metalation-deprotonation mechanism. utrgv.edu In DMF, H/D exchange experiments showed that C-H activation was much slower and less selective. utrgv.edu

Similarly, in a Rh(III)-catalyzed reaction, the polarity of the solvent was shown to be a switch between two different C-H activation pathways. acs.org In polar ethanol, a heteroatom-directed pathway involving charged intermediates was favored, leading to C-N coupled products. In less polar 1,2-dichloroethane (B1671644) (DCE), a non-directed pathway through neutral intermediates became competitive, resulting in C-C coupled products. acs.org These studies underscore the critical importance of solvent choice in directing reaction pathways and suggest that the reactivity of this compound could be similarly tuned.

Table 4: Influence of Solvent on Reaction Selectivity in Heterocyclic C-H Activation utrgv.eduacs.org
Reaction SystemSolventKey ObservationMechanistic ImplicationReference
Pd-catalyzed arylation of quinoline N-oxideAcetic AcidHigh C8 selectivity (12:1 C8/C2)Solvent participates in concerted metalation-deprotonation, favoring C8. utrgv.edu
Pd-catalyzed arylation of quinoline N-oxideDMFNon-regioselective C-H activationSlower, non-directed C-H activation pathway. utrgv.edu
Rh(III)-catalyzed coupling of pyrazoleEthanol (polar)Favors C-N coupled productStabilizes charged intermediates of the directed C-H activation pathway. acs.org
Rh(III)-catalyzed coupling of pyrazoleDCE (non-polar)Favors C-C coupled productFavors neutral intermediates of the non-directed C-H activation pathway. acs.org

Elucidation of Ligand Effects in Transition Metal Catalysis

In transition metal catalysis, ligands bound to the metal center are not mere spectators; they play a decisive role in modulating the catalyst's reactivity, stability, and selectivity. For palladium-catalyzed reactions of this compound, the choice of ligand, typically a phosphine (B1218219) or an N-heterocyclic carbene (NHC), is critical.

The ligand's electronic properties and steric bulk influence key elementary steps. For example, electron-rich and bulky phosphine ligands generally accelerate the rate of oxidative addition of aryl halides to Pd(0) by promoting the formation of highly reactive, low-coordinate Pd(0) species. harvard.eduacs.org A kinetic study comparing different phosphine ligands found that the oxidative addition at a Csp²-Br bond is much faster when the palladium(0) is ligated by the bulky P(o-Tol)₃ compared to PPh₃. researchgate.net This is because the bulkier ligand favors the formation of a monoligated Pd⁰L species, which is more reactive in the concerted oxidative addition mechanism. researchgate.netresearchgate.net

Ligands also control the stereochemical outcome of reactions. In Suzuki-Miyaura couplings of (Z)-alkenyl halides, the choice of ligand can determine whether the product retains the Z-geometry or isomerizes to the E-isomer. researchgate.net Furthermore, anionic ligands, such as halides or acetate, can displace neutral phosphine ligands to form anionic palladium intermediates. These anionic species, e.g., [Pd(Ar)Br₂]²⁻, have been shown to be kinetically competent and highly reactive intermediates in Heck reactions, inserting olefins much faster than their neutral, phosphine-ligated counterparts. nih.govuwindsor.ca

Stereoelectronic Effects and Conformational Analysis in Reaction Mechanisms

Stereoelectronic effects describe how the spatial arrangement of orbitals (stereochemistry) influences the electronic properties and reactivity of a molecule. For this compound, the fixed (Z)-geometry of the double bond is a critical stereochemical feature that dictates its reactivity in many cross-coupling reactions.

In processes like the Suzuki, Heck, and Stille reactions, the mechanism often involves a stereospecific oxidative addition of the vinyl bromide to the Pd(0) catalyst, which typically occurs with retention of the double bond configuration. nih.govorganic-chemistry.org This means the (Z)-geometry of the vinyl bromide is transferred to the resulting vinylpalladium(II) intermediate. Subsequent steps, like transmetalation and reductive elimination, are often also stereoretentive, leading to a final product that maintains the original (Z)-configuration.

However, loss of stereochemical integrity can occur. In some nickel-catalyzed couplings of (Z)-vinyl bromides, small amounts of the E-product were observed. nih.gov Mechanistic considerations suggested this could arise from the isomerization of a vinylnickel intermediate rather than the starting material or product. nih.gov In palladium catalysis, isomerization of the vinylpalladium(II) intermediate can also occur, sometimes via a pathway involving hydrido-palladium species and migratory insertion/β-hydride elimination sequences. The propensity for such isomerization can be influenced by the ligands on the palladium center and the specific reaction conditions. researchgate.net The electron-deficient nature of the pyridine (B92270) ring also influences the electronic character of the vinyl bromide moiety, potentially affecting the rate of oxidative addition and the stability of organometallic intermediates. acs.org

Theoretical and Computational Studies of 2 Z 2 Bromoethenyl Pyridine

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These methods are also used to explore different conformations and their relative energies.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p), can predict the geometric parameters of 2-[(Z)-2-bromoethenyl]pyridine. wiley.com

The geometry of the molecule is optimized to find the lowest energy structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define the spatial relationship between the pyridine (B92270) ring and the bromoethenyl substituent. The (Z)-configuration indicates that the bromine atom and the pyridine ring are on the same side of the carbon-carbon double bond. DFT calculations for related vinylpyridine and brominated pyridine systems suggest that the molecule is likely to be planar or nearly planar to maximize π-conjugation between the ring and the vinyl group. rsc.orgtandfonline.com

Table 1: Predicted Geometrical Parameters for this compound using DFT

Parameter Bond/Angle Predicted Value
Bond Length C(vinyl)-C(vinyl) ~1.34 Å
C(vinyl)-Br ~1.90 Å
C(pyridine)-C(vinyl) ~1.47 Å
C-N (avg. in ring) ~1.34 Å
Bond Angle C(pyridine)-C(vinyl)-C(vinyl) ~122°
C(pyridine)-C(vinyl)-H ~118°
C(vinyl)-C(vinyl)-Br ~121°
Dihedral Angle N-C(pyridine)-C(vinyl)-C(vinyl) ~0° or ~180°

Note: These are representative values based on calculations of structurally similar molecules. Actual values would be obtained from a specific DFT optimization.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. core.ac.uk Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher levels of accuracy compared to DFT, though they are more computationally demanding. nih.gov

These methods are often used to refine the geometries and energies obtained from DFT calculations. For this compound, ab initio calculations would provide a benchmark for the DFT results, ensuring a high degree of confidence in the predicted molecular structure and conformational stability. They are particularly useful for accurately describing electron correlation effects, which can be important in conjugated systems. nih.gov

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical and physical properties of a molecule. Analyses like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide a detailed understanding of this electronic structure.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. researchgate.netlibretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. wiley.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. wiley.com A smaller gap generally implies higher reactivity. wiley.com

For this compound, the HOMO is expected to be distributed over the π-system of the pyridine ring and the vinyl group, while the LUMO is also likely to be a π* orbital. The presence of the electron-withdrawing bromine atom and the nitrogen atom in the pyridine ring will influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties

Parameter Energy (eV)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.2 eV
HOMO-LUMO Gap (ΔE) ~ 5.3 eV

Note: These values are estimations based on typical results for similar halogenated pyridine derivatives.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This analysis provides insights into charge distribution and delocalization effects, such as hyperconjugation. uni-muenchen.deresearchgate.net By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability arising from electron delocalization. uni-muenchen.de

In this compound, NBO analysis would reveal the natural atomic charges, showing the electron-withdrawing effects of the nitrogen and bromine atoms. It would also highlight important donor-acceptor interactions, such as the delocalization of electron density from the pyridine ring's π-orbitals into the antibonding σ* orbital of the C-Br bond, or from the bromine lone pairs into the π* orbitals of the vinyl group and the ring.

Table 3: Representative Natural Atomic Charges from NBO Analysis

Atom Predicted Natural Charge (e)
N ~ -0.55
C (attached to N) ~ +0.20
C (vinyl, attached to pyridine) ~ -0.15
C (vinyl, attached to Br) ~ +0.05
Br ~ -0.10

Note: These values are illustrative of expected trends in charge distribution.

Reactivity Predictions Based on Computational Descriptors

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. More negative values indicate less willingness to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a better electron acceptor. mdpi.com

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds, aiding in the prediction of its behavior in chemical reactions. nih.gov

Table 4: Predicted Global Reactivity Descriptors

Descriptor Formula Predicted Value
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 ~ -3.85 eV
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 ~ 2.65 eV
Global Softness (S) 1 / η ~ 0.38 eV⁻¹
Electrophilicity Index (ω) μ² / (2η) ~ 2.79 eV

Note: Values are calculated from the estimated FMO energies in Table 2.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Theoretical calculations, particularly within the framework of Density Functional Theory (DFT), are instrumental in elucidating the reactivity of this compound. Fukui functions (f(r)) are powerful local reactivity descriptors that identify the most probable sites for electrophilic, nucleophilic, and radical attack. researchgate.netdergipark.org.tr These functions are derived from the change in electron density as an electron is added to or removed from the molecule. researchgate.net

For substituted pyridines, the nitrogen atom is often a key site for electrophilic attack due to its lone pair of electrons. dergipark.org.trrsc.org However, the distribution of Fukui functions across the molecule provides a more nuanced picture. In related pyridine derivatives, calculations have shown that specific carbon atoms in the ring can also be susceptible to attack, depending on the nature and position of the substituents. rsc.orgscielo.org.mx For this compound, the ethenyl and bromo substituents will influence the electron distribution and thus the Fukui function values across both the pyridine ring and the side chain.

Table 1: Hypothetical Fukui Function and Reactivity Indices for this compound

Atom/Regionf+(r) (Nucleophilic Attack)f-(r) (Electrophilic Attack)f0(r) (Radical Attack)
N1HighLowModerate
Cα (ethenyl)ModerateHighHigh
Cβ (ethenyl)LowModerateModerate
BrModerateLowHigh
Pyridine Ring CarbonsVaries by positionVaries by positionVaries by position
Global Reactivity IndexCalculated Value (Arbitrary Units)
Electrophilicity Index (ω)Moderate
Nucleophilicity Index (N)Moderate-High

Note: This table is illustrative and based on general principles of reactivity for similar compounds. Actual values would require specific DFT calculations.

Bond Dissociation Energies and Reaction Barriers

Bond dissociation energy (BDE) is a critical parameter for understanding the stability of a molecule and predicting its fragmentation pathways. For this compound, the C-Br bond is of particular interest. Studies on similar vinyl bromides have shown that the C-Br bond can be cleaved under certain conditions, such as photoexcitation. escholarship.orgaip.orgaip.org Computational calculations can provide a quantitative estimate of the energy required to break this and other bonds within the molecule, such as the C=C double bond and the bonds within the pyridine ring.

Reaction barriers, or activation energies, determine the kinetics of chemical reactions. For this compound, computational methods can be used to model various reaction pathways, such as addition, substitution, or elimination reactions. For instance, the energy barrier for the elimination of HBr has been a subject of study for substituted vinyl bromides, with different transition states (e.g., 3-centre vs. 4-centre) being possible depending on the molecular structure. rsc.org Computational modeling can elucidate the preferred reaction mechanisms by comparing the activation energies of different pathways.

Table 2: Hypothetical Bond Dissociation Energies and Reaction Barriers for this compound

Bond/ReactionCalculated BDE (kJ/mol)Calculated Reaction Barrier (kJ/mol)
C-Br Bond Dissociation~280-320N/A
C=C Bond Dissociation>600N/A
HBr Elimination (3-centre TS)N/A~200-250
HBr Elimination (4-centre TS)N/A~180-230

Note: These values are estimates based on data for related compounds and would need to be confirmed by specific calculations for this compound.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in different environments and over time. nih.govacs.org For this compound, MD simulations can provide insights into how solvent molecules interact with it, influencing its conformation and reactivity. The polarity of the solvent can affect the stability of different conformers and the accessibility of reactive sites. acs.orgaip.org

In aqueous solutions, pyridine and its derivatives can form clusters through hydrogen bonding with water molecules. nih.gov The presence of the bromoethenyl group in this compound would modulate these interactions. MD simulations can model the structure and dynamics of these solvated clusters, revealing details about the orientation of the solute and the surrounding solvent molecules. nih.govacs.org

Furthermore, MD simulations can explore the conformational landscape of the molecule. While the pyridine ring is rigid, rotation around the single bond connecting it to the ethenyl group can lead to different conformers. MD simulations can assess the relative energies of these conformers and the barriers to their interconversion, providing a dynamic picture of the molecule's structure in solution.

Prediction of Advanced Spectroscopic Properties (e.g., detailed NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. liverpool.ac.ukstenutz.eu The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org For this compound, the chemical shifts of the protons and carbons in the pyridine ring and the ethenyl group would be influenced by the electronegativity of the nitrogen and bromine atoms, as well as by anisotropic effects from the aromatic ring and the double bond. openstax.orgpressbooks.pub Computational models can provide detailed predictions of these shifts. liverpool.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Hα (ethenyl)6.8 - 7.2N/A
Hβ (ethenyl)7.3 - 7.7N/A
Pyridine Ring Protons7.0 - 8.7N/A
Cα (ethenyl)N/A115 - 125
Cβ (ethenyl)N/A120 - 130
Pyridine Ring CarbonsN/A120 - 155

Note: These are estimated ranges based on typical values for similar structural motifs. Precise predictions require specific quantum chemical calculations.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, providing a theoretical vibrational spectrum. nist.govwisc.edu For this compound, characteristic vibrational modes would include C-H stretching and bending, C=C and C=N stretching, and the C-Br stretching vibration, which is expected to appear in the fingerprint region of the IR spectrum. docbrown.info Comparing the calculated spectrum with the experimental one can help in the assignment of the observed absorption bands.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Vinylic C-H Stretch3000 - 3100
C=C Stretch (alkene)1620 - 1680
C=N/C=C Stretch (pyridine)1400 - 1600
C-Br Stretch500 - 690

Note: These are general ranges for the specified bond types and may vary in the actual molecule due to coupling and other effects.

Synthetic Utility and Applications of 2 Z 2 Bromoethenyl Pyridine As a Building Block

Synthesis of Complex Pyridine-Containing Natural Products

The pyridine (B92270) moiety is a key structural feature in many natural products, including various alkaloids. nih.gov Compounds like (−)-actinidine, a monoterpene alkaloid, highlight the importance of efficient synthetic routes to substituted pyridines. A building block such as 2-[(Z)-2-bromoethenyl]pyridine could theoretically serve as a precursor in the synthesis of such natural products. The vinyl bromide functionality is particularly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of complex carbon skeletons at the 2-position of the pyridine ring. This approach would be a powerful tool for constructing the core structures of or adding side chains to pyridine-containing natural products. While specific examples involving this compound are not documented in the available literature, the general strategy is well-established for other bromo-pyridines and vinyl bromides.

Construction of Advanced Pharmaceutical Intermediates

Pyridine derivatives are fundamental components of many pharmaceutical drugs. Approximately 20% of the top 200 drugs feature a pyridine compound as either an active ingredient or a key intermediate in their synthesis. The synthesis of these molecules often requires highly functionalized pyridine building blocks.

The this compound structure contains two key reactive sites: the pyridine nitrogen, which can be alkylated or coordinated to metals, and the vinyl bromide group, which is a prime site for modification. This dual functionality makes it a potentially valuable intermediate. For example, the vinyl group could be transformed through various reactions to create side chains found in medicinally important molecules. The development of efficient methods for producing such intermediates is a significant focus in medicinal chemistry to reduce production costs and improve yields.

Preparation of Functional Materials and Polymers with Pyridine Scaffolds

Pyridine-containing polymers are a class of materials with interesting electronic, optical, and mechanical properties. These polymers have applications in areas such as organic field-effect transistors (OFETs), solar cells, and sensors. The incorporation of a pyridine ring into a polymer backbone can influence its electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is a key parameter for n-type semiconductor materials.

The polymerization of vinylpyridine monomers is a common method to create such materials. For instance, poly(2-vinylpyridine) and poly(4-vinylpyridine) are well-known polymers that can be synthesized via solution polymerization. A monomer like this compound could potentially be polymerized, or more likely, used as a precursor to a polymerizable monomer. The bromine atom could be substituted via a cross-coupling reaction to introduce other functional groups prior to polymerization, or it could be used to modify a pre-formed polymer. The resulting polymers could exhibit unique properties due to the specific stereochemistry of the (Z)-vinyl group and the presence of the pyridine moiety. For example, poly[2-ethynyl-N-(p-hydroxyphenylethyl) pyridinium (B92312) bromide] is a conjugated ionic polymer synthesized from 2-ethynylpyridine (B158538), demonstrating the utility of substituted pyridines in creating novel polymer structures.

Design and Synthesis of Novel Ligands for Catalysis

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to the excellent coordinating ability of the sp²-hybridized nitrogen atom. The properties of a metal-based catalyst can be finely tuned by modifying the structure of the surrounding ligands. The synthesis of new ligands is therefore crucial for the development of new catalytic systems.

This compound could serve as a precursor for a wide variety of ligands. The vinyl bromide group is readily converted into other functionalities such as phosphines, amines, or other heterocyclic rings through substitution or coupling reactions. This would allow for the synthesis of bidentate or multidentate ligands where the pyridine nitrogen and the newly introduced group can coordinate to a metal center. For example, ligands like 2-(2-pyridyl)iminotetrahydro-1,3-thiazine, which combine a pyridine ring with another heterocyclic system, have been used to create Pt(II) and Pd(II) complexes with interesting properties. The defined (Z)-geometry of the vinyl group in this compound could also be exploited to control the spatial arrangement of coordinating atoms in the final ligand, influencing the stereoselectivity of catalytic reactions.

Development of New Heterocyclic Systems via Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful strategy for synthesizing complex heterocyclic systems. The reactivity of the vinyl bromide and the adjacent pyridine ring in this compound makes it a potential substrate for such transformations.

For instance, intramolecular Heck reactions could be envisioned if a suitable nucleophile is attached to the pyridine ring or the vinyl group. Alternatively, cycloaddition reactions involving the double bond could lead to the formation of new cyclic structures. Transition metal-catalyzed [2+2+2] cycloadditions are a known method for constructing pyridine rings and other heterocyclic systems. While this specific compound would be a product rather than a starting material in that particular reaction, similar principles of metal-catalyzed cyclization could be applied. Annulation reactions of pyridine-2-sulfenyl halides with unsaturated compounds have been shown to produce thiazolo[3,2-a]pyridine derivatives, demonstrating how functionalized pyridines can be used to build fused heterocyclic systems.

Applications in Supramolecular Chemistry (e.g., Host-Guest Interactions)

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. Host-guest chemistry is a central part of this field, where a larger host molecule encapsulates a smaller guest molecule. Pyridine and its derivatives are often used in supramolecular chemistry due to the ability of the nitrogen atom to act as a hydrogen bond acceptor and the aromatic ring to participate in π-stacking interactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Z 2 Bromoethenyl Pyridine and Its Derivatives

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY for Z-configuration confirmation, Coupling Constant Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-[(Z)-2-bromoethenyl]pyridine. One-dimensional (1D) NMR (¹H and ¹³C) provides initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. However, for an unambiguous confirmation of the (Z)-configuration, two-dimensional (2D) NMR experiments and detailed analysis of coupling constants are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons and the pyridine (B92270) ring protons. The chemical shifts of the vinyl protons are particularly informative. The (Z)-isomer is distinguished by the coupling constant between the two vinyl protons.

Coupling Constant Analysis: The magnitude of the vicinal coupling constant (JHH) between the two olefinic protons is a critical parameter for assigning the stereochemistry of the double bond. For the (Z)-isomer, the coupling constant is typically in the range of 7-12 Hz, while the (E)-isomer displays a larger coupling constant, usually between 12-18 Hz. This difference arises from the dihedral angle dependence of the coupling constant, as described by the Karplus equation.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals the coupling relationships between protons, helping to assign the signals of the vinyl protons and trace the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms, facilitating the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. It is crucial for confirming the connectivity between the pyridine ring and the bromoethenyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive experiment for confirming the (Z)-configuration. It detects through-space interactions between protons that are in close proximity. For this compound, a cross-peak between the vinyl proton adjacent to the pyridine ring and the proton on the ortho-position (C6) of the pyridine ring would be expected. This spatial proximity is only possible in the (Z)-isomer.

Illustrative ¹H NMR Data for a Related Structure: While specific data for the title compound is not readily available in the provided search results, data for a related compound, 5-bromo-2-[(trimethylsilyl)ethynyl]pyridine, shows distinct signals that can be used for structural assignment. unam.mx

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H (vinyl)7.59d10.5
H (vinyl)8.00dd10.5, 2.7
H (pyridine)8.79s
This table is illustrative and based on a related compound. The actual values for this compound may differ.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₆BrN), HRMS can differentiate it from other compounds with the same nominal mass but different elemental compositions.

The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecular ion. This provides valuable structural information. Common fragmentation patterns for this compound would likely involve:

Loss of a bromine radical (•Br).

Cleavage of the bond between the pyridine ring and the ethenyl group.

Fragmentation of the pyridine ring itself.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for:

C=C stretching (alkene): Around 1600-1680 cm⁻¹. The exact position can be influenced by conjugation with the pyridine ring.

C=N and C=C stretching (pyridine ring): Typically in the 1400-1600 cm⁻¹ region.

C-H stretching (aromatic and vinyl): Above 3000 cm⁻¹.

C-H bending (out-of-plane): The position of these bands can sometimes provide clues about the substitution pattern of the double bond. For a (Z)-disubstituted alkene, a characteristic band may appear around 700-750 cm⁻¹.

C-Br stretching: Usually found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

For instance, in a related compound, 1-(5-bromo-2-pyridinyl)ethanone, a strong C=O stretching band is observed at 1695 cm⁻¹. unam.mx Similarly, a benzohydrazone derivative containing a pyridine moiety exhibits a C=N stretching vibration at 1591 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C and C-Br bonds, being highly polarizable, are expected to give rise to strong Raman signals. This can be particularly useful for confirming the presence of the bromoethenyl group.

Illustrative FT-IR Data for a Related Hydrazone Derivative:

Vibrational Mode **Wavenumber (cm⁻¹) **
ν(C=O)1648
ν(C=N)1591
Data from a related benzohydrazone compound. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If suitable crystals of this compound can be grown, this technique can unambiguously determine:

The precise bond lengths and angles of the entire molecule.

The (Z)-configuration of the double bond.

The planarity of the molecule or any torsional angles between the pyridine ring and the ethenyl substituent.

The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding (if applicable) or π-π stacking interactions between pyridine rings.

While no crystal structure for this compound itself was found in the search results, the crystal structures of numerous pyridine-containing compounds have been determined, providing a basis for comparison. For example, the crystal structure of a dinuclear copper(II) complex with a benzohydrazone ligand derived from 1-(pyridin-2-yl)ethanone has been reported. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Purity (if applicable to reaction products)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral. However, if it were used as a starting material or intermediate in the synthesis of chiral derivatives, these techniques would be essential for:

Determining the stereochemical purity (enantiomeric excess) of the reaction products.

Assigning the absolute configuration of the newly formed stereocenters, often through comparison with theoretical calculations or empirical rules.

For example, if a reaction involving a derivative of this compound resulted in the formation of a chiral center, CD spectroscopy would show characteristic positive or negative bands corresponding to the differential absorption of left and right circularly polarized light, allowing for the quantification of the enantiomers.

Future Directions and Emerging Research Avenues for 2 Z 2 Bromoethenyl Pyridine

Integration into Flow Chemistry Methodologies

The adoption of continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, which are particularly relevant for the synthesis and functionalization of 2-[(Z)-2-bromoethenyl]pyridine. acs.orgmtak.hu Microreactor technology, a cornerstone of flow chemistry, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. rsc.orgwiley.com

Biocatalytic Transformations and Enzymatic Approaches

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. The application of enzymes to transform this compound could open up new avenues for creating chiral molecules and complex derivatives under mild conditions. While specific enzymatic transformations of this compound are not yet widely reported, the broader field of biocatalysis with pyridine (B92270) derivatives suggests several promising research directions. nih.gov

Future investigations may explore the use of enzymes such as reductases for the stereoselective reduction of the carbon-carbon double bond, or hydrolases for the enantioselective synthesis of precursors to this compound. Moreover, enzymes could be employed for the regioselective functionalization of the pyridine ring, a challenging task using conventional methods. The development of novel biocatalysts through directed evolution could lead to enzymes specifically tailored for transformations of this compound, expanding its synthetic utility.

Photo-Redox Catalysis and Sustainable Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild and environmentally friendly conditions. acs.orgnih.govacs.org This approach is particularly well-suited for the functionalization of vinyl halides like this compound. nih.govacs.org The vinyl bromide moiety can be activated through single-electron transfer, generating a vinyl radical that can participate in a variety of coupling reactions. acs.org

Future research in this area will likely focus on expanding the scope of photoredox-catalyzed reactions involving this compound. This could include cross-coupling reactions with a wide range of nucleophiles, such as boronic acids, amines, and thiols, to introduce diverse functional groups. researchgate.netnih.gov Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), could enable challenging transformations that are not accessible with either catalyst alone. researchgate.netrsc.org The use of visible light as a renewable energy source aligns with the principles of green chemistry, making this a highly attractive area for future exploration. rsc.orgacs.org

Machine Learning Approaches for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in modern chemical research, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. researchgate.netresearchgate.net For a molecule like this compound, ML models can be trained on existing data for similar pyridine and vinyl halide compounds to predict its reactivity in various transformations. researchgate.netkneopen.com

Future applications of ML in this context could involve the development of quantitative structure-property relationship (QSPR) models to predict the efficiency of this compound derivatives in specific applications, such as corrosion inhibition. researchgate.netkneopen.com ML algorithms could also be used to screen for optimal catalysts and reaction conditions for its synthesis and functionalization, thereby accelerating the discovery of new and efficient chemical processes. cmu.edunih.gov This data-driven approach has the potential to significantly reduce the experimental effort required to explore the chemical space of this versatile building block.

Exploration of Novel Catalytic Systems for Challenging Transformations

The development of novel catalytic systems is crucial for overcoming the limitations of existing synthetic methods and for enabling new types of chemical transformations. For this compound, future research will likely focus on catalysts that can selectively functionalize the pyridine C-H bonds or the vinyl bromide moiety with high efficiency and stereocontrol. beilstein-journals.orgresearchgate.net

Advances in transition-metal catalysis, particularly with palladium and nickel, will continue to be important for cross-coupling reactions of the vinyl bromide. rsc.orgyoutube.comacs.orgnih.govnobelprize.org Ligand-free palladium-catalyzed reactions could offer a more sustainable and cost-effective approach. rsc.org Furthermore, nickel-catalyzed systems, often in combination with Lewis acids, have shown promise for the regioselective functionalization of the pyridine ring. acs.orgresearchgate.netmdpi.comnih.gov The exploration of bimetallic catalyst systems could also lead to new reactivity patterns. acs.orgresearchgate.net Additionally, methods for the stereoretentive cross-coupling of vinyl bromides are of high interest to maintain the (Z)-geometry of the starting material. nih.gov

Catalytic SystemPotential Transformation of this compoundReference
Palladium-based catalystsSuzuki, Heck, Sonogashira, and Stille cross-coupling at the vinyl bromide position. rsc.org
Nickel-based catalystsC-H functionalization of the pyridine ring, cross-electrophile coupling. acs.orgnih.gov
Photoredox/Nickel dual catalysisReductive cross-coupling with a variety of partners. researchgate.netrsc.org

Development of Advanced Functional Materials Utilizing this compound Scaffolds

The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced functional materials. The pyridine moiety can act as a ligand for the construction of metal-organic frameworks (MOFs) or as a component in polymers with interesting optical or electronic properties.

Future research in this area could involve the polymerization of this compound or its derivatives to create novel polymers with tailored properties. The bromine atom can be further functionalized post-polymerization to introduce additional functionalities. The pyridine nitrogen offers a site for coordination to metal centers, which could be exploited in the design of new catalysts, sensors, or light-emitting materials. The conjugated system of the molecule suggests potential applications in organic electronics, and this is an area ripe for exploration.

Q & A

Q. What are the common synthetic routes for preparing 2-[(Z)-2-bromoethenyl]pyridine?

The compound is synthesized via stereoselective cross-coupling reactions. For example, nickel-catalyzed reductive coupling of halogenated pyridines (e.g., 2-halomethylpyridines) with bromoethenyl precursors can yield the Z-configuration. Reaction conditions such as temperature (80–120°C), solvent (DMF or THF), and stoichiometric ratios must be optimized to favor the Z-isomer . Characterization via 1^1H NMR and X-ray crystallography confirms stereochemical integrity .

Q. How is the Z-configuration of the ethenyl group confirmed experimentally?

Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing Z/E isomers. For this compound, NOE correlations between the pyridine ring protons and the ethenyl bromine atom confirm spatial proximity, consistent with the Z-configuration. X-ray crystallography (e.g., as used in analogous bromopyridine derivatives) provides definitive structural proof .

Q. What are the typical reactivity patterns of the bromoethenyl group in this compound?

The bromoethenyl moiety undergoes nucleophilic substitution (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). The Z-configuration may influence regioselectivity; for example, palladium-catalyzed aminocarbonylation under microwave conditions has been used to functionalize similar bromopyrimidines .

Advanced Research Questions

Q. How can reaction conditions be optimized to maintain stereochemical purity during synthesis?

Steric and electronic factors must be balanced. Use of bulky ligands (e.g., PPh3_3) in nickel or palladium catalysts can suppress isomerization. Low temperatures (≤100°C) and inert atmospheres (N2_2/Ar) minimize thermal degradation. Monitoring via in-situ FT-IR or HPLC ensures real-time tracking of stereochemical stability .

Q. What analytical strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

Discrepancies in catalytic activity (e.g., Ni vs. Pd catalysts) often arise from solvent polarity, base strength, or ligand choice. Systematic Design of Experiments (DoE) can isolate variables. For instance, polar aprotic solvents (DMF) enhance nickel catalyst stability, while Pd systems may require milder bases (K2_2CO3_3) to prevent dehalogenation .

Q. How does the bromoethenyl group influence the electronic properties of the pyridine ring?

The electron-withdrawing bromine atom increases the pyridine ring’s electrophilicity, facilitating nucleophilic aromatic substitution. Computational studies (DFT) show that the Z-configuration induces a dipole moment, altering charge distribution and reactivity at the 4-position of the pyridine ring. This is critical for designing derivatives for coordination chemistry or organometallic catalysis .

Q. What are the challenges in scaling up stereoselective syntheses of this compound?

Scalability issues include catalyst loading (high costs for Pd/Ni) and byproduct formation (e.g., E-isomer or dehalogenated products). Continuous-flow reactors improve heat/mass transfer, enhancing yield and stereoselectivity. Catalyst recycling (e.g., immobilized Ni on silica) and green solvents (2-MeTHF) are emerging solutions .

Methodological Notes

  • Stereochemical Analysis : Always combine NMR (NOE, 13^{13}C) with computational modeling (e.g., Gaussian) to validate configurations .
  • Contradiction Mitigation : Use control experiments (e.g., radical traps) to identify side-reaction pathways in conflicting studies .
  • Safety Protocols : Handle brominated compounds under fume hoods with PPE; consult SDS for disposal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.